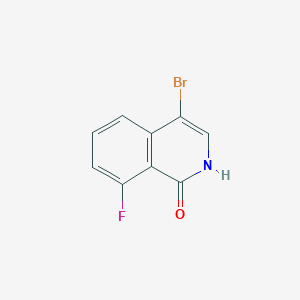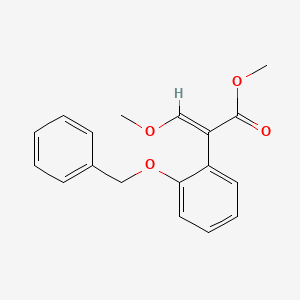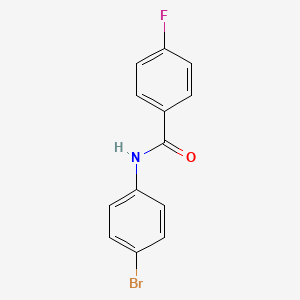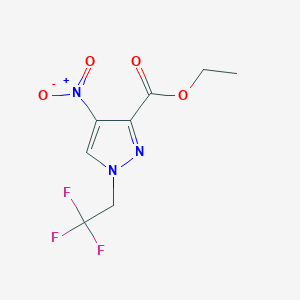![molecular formula C21H16ClN5O4S2 B2646915 3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-72-5](/img/structure/B2646915.png)
3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a sulfonyl group attached to a chlorophenyl ring, and a dimethoxyphenyl group attached via an amine linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several aromatic rings, including the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. The sulfonyl group would introduce polarity and potential for hydrogen bonding, while the dimethoxyphenyl group could contribute to the compound’s lipophilicity .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The sulfonyl group could be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of several aromatic rings would likely make it relatively nonpolar and lipophilic, while the sulfonyl group could introduce some polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Selective Serotonin Receptor Antagonism
This compound is part of a class of chemicals synthesized for their binding affinity and ability to inhibit cellular responses to serotonin, specifically targeting the 5-HT6 receptor. It represents a noteworthy example of chemical engineering aimed at developing selective receptor antagonists. One of the most active compounds in functional assays demonstrated significant affinity in a 5-HT6 receptor radioligand binding assay, highlighting the compound's potential as a selective ligand for serotonin receptors (Ivachtchenko et al., 2010).
Crystal Structure and Molecular Interactions
Research has also focused on the synthesis and characterization of similar chemical structures to better understand their molecular interactions. The study of the crystal structure of related compounds aids in the understanding of their chemical behavior and potential for further modification and application in various scientific fields (Repich et al., 2017).
Herbicidal Activity
The chemical scaffold of this compound and its derivatives have been explored for their herbicidal activity. By modifying the structure, researchers have developed compounds with significant herbicidal properties, demonstrating the versatility of this chemical framework in agricultural applications. This includes the design, synthesis, and assessment of novel compounds for their activity against a range of species, indicating the potential for developing new herbicides based on this and related chemical structures (Ren et al., 2000).
Antimicrobial Activity
Further modifications of this chemical structure have led to the creation of compounds with antimicrobial properties. The synthesis of novel thieno[2,3-d]pyrimidines and their evaluation for antibacterial and antifungal activities illustrate the compound's potential as a basis for developing new antimicrobial agents. This research underscores the importance of structural modification in enhancing biological activity and finding new applications in the medical and pharmaceutical fields (Mittal et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S2/c1-30-16-7-6-13(11-17(16)31-2)23-19-18-15(8-9-32-18)27-20(24-19)21(25-26-27)33(28,29)14-5-3-4-12(22)10-14/h3-11H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLEZUVDRQODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one](/img/structure/B2646833.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2646834.png)


![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)
![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)
![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)



![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2646852.png)


